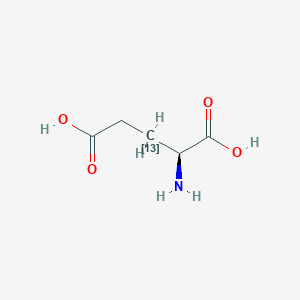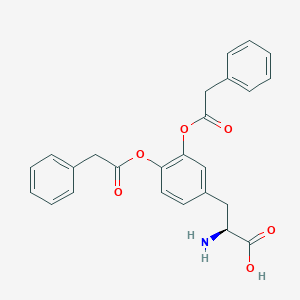
3,4-Diphenylacetyl-L-dopa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diphenylacetyl-L-dopa (DADL) is a synthetic compound that has been extensively studied for its potential use in scientific research. DADL is a derivative of L-dopa, a medication commonly used for the treatment of Parkinson's disease. However, unlike L-dopa, DADL has no clinical applications and is used solely for research purposes.
Mécanisme D'action
3,4-Diphenylacetyl-L-dopa is a selective agonist of the delta-opioid receptor, which is one of the three types of opioid receptors in the brain. Activation of the delta-opioid receptor by 3,4-Diphenylacetyl-L-dopa leads to the release of endogenous opioids, which are natural painkillers produced by the body. The release of endogenous opioids results in analgesia and other physiological effects.
Effets Biochimiques Et Physiologiques
3,4-Diphenylacetyl-L-dopa has been shown to have analgesic properties in both animal and human studies. It has also been shown to have anti-inflammatory effects and can reduce fever. 3,4-Diphenylacetyl-L-dopa can affect the cardiovascular system, causing changes in blood pressure and heart rate. Additionally, 3,4-Diphenylacetyl-L-dopa can affect the gastrointestinal system, causing nausea and vomiting.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4-Diphenylacetyl-L-dopa in lab experiments is its selectivity for the delta-opioid receptor, which allows for more precise study of the receptor's function. Additionally, 3,4-Diphenylacetyl-L-dopa has a long half-life, which allows for prolonged effects and easier measurement of its effects. However, one limitation of using 3,4-Diphenylacetyl-L-dopa is its potential to cause side effects, such as nausea and vomiting, which can affect the results of experiments.
Orientations Futures
For research on 3,4-Diphenylacetyl-L-dopa include investigating its potential use in the treatment of pain and addiction. Additionally, more studies are needed to fully understand the mechanisms of action of 3,4-Diphenylacetyl-L-dopa and its effects on various physiological systems. Finally, the development of more selective and potent delta-opioid receptor agonists could lead to new treatments for pain and addiction.
Méthodes De Synthèse
3,4-Diphenylacetyl-L-dopa is synthesized from L-tyrosine, a non-essential amino acid. The synthesis process involves several steps, including protection of the amino and carboxyl groups, selective reduction of the nitro group, and acetylation of the resulting amine. The final product is purified using column chromatography. The synthesis method is well-established and has been used in numerous studies.
Applications De Recherche Scientifique
3,4-Diphenylacetyl-L-dopa has been used in various scientific research studies, including pharmacology, neurochemistry, and behavioral studies. It has been shown to have analgesic properties and can be used to study the mechanisms of pain perception. 3,4-Diphenylacetyl-L-dopa has also been used to investigate the role of endogenous opioids in the brain and their interactions with other neurotransmitters. Additionally, 3,4-Diphenylacetyl-L-dopa has been used to study the effects of opioids on behavior and addiction.
Propriétés
Numéro CAS |
120382-00-5 |
|---|---|
Nom du produit |
3,4-Diphenylacetyl-L-dopa |
Formule moléculaire |
C25H23NO6 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[3,4-bis[(2-phenylacetyl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C25H23NO6/c26-20(25(29)30)13-19-11-12-21(31-23(27)15-17-7-3-1-4-8-17)22(14-19)32-24(28)16-18-9-5-2-6-10-18/h1-12,14,20H,13,15-16,26H2,(H,29,30)/t20-/m0/s1 |
Clé InChI |
VTESKZKKFZZIOB-FQEVSTJZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)C[C@@H](C(=O)O)N)OC(=O)CC3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)CC(C(=O)O)N)OC(=O)CC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)CC(C(=O)O)N)OC(=O)CC3=CC=CC=C3 |
Synonymes |
3,4-diphenylacetyl-L-DOPA L-3,4-(dioxyphenylacetyl)phenylalanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




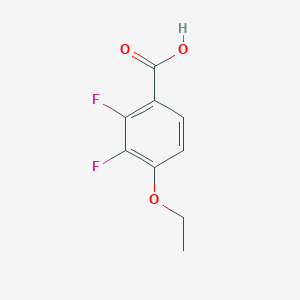
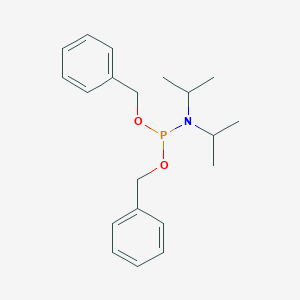
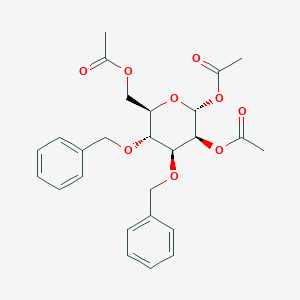
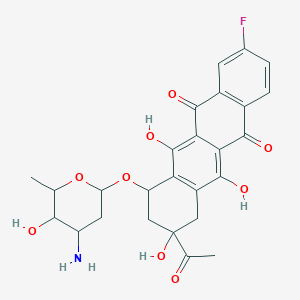
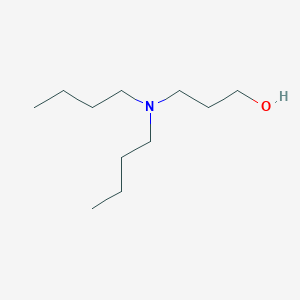
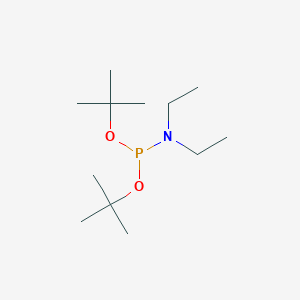
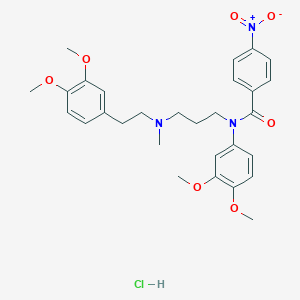
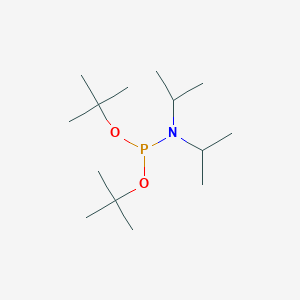
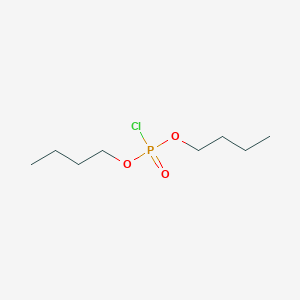
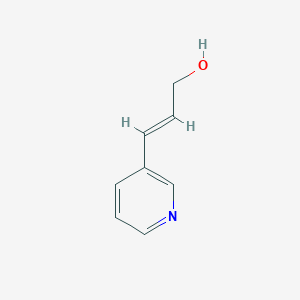
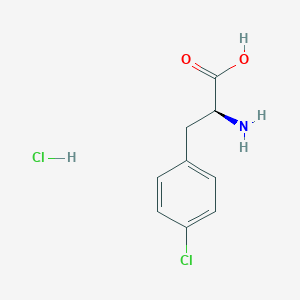
![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)
